Tacrolimus, also known by its original research compound designation FK506, is a macrolide lactone discovered in 1984 by the Fujisawa Pharmaceutical Company. [] It is produced by Streptomyces tsukubaensis, a soil fungus originally found on Mount Tsukuba, Japan. [] Tacrolimus is a potent immunosuppressive agent that has been extensively studied for its role in inhibiting the immune response. [, , , , ] This property has made it a valuable tool in scientific research, particularly in the fields of transplantation, immunology, and cell biology.
Future Directions
Investigating its role in non-transplant settings: Studies exploring Tacrolimus’s effects on other cell types and its potential applications in areas such as cancer and inflammatory diseases. [, ]
Developing novel formulations and delivery systems: Research focusing on enhancing its solubility, bioavailability, and targeted delivery to specific tissues or cells. []
Personalizing its use: Research focusing on identifying biomarkers that can predict individual responses to Tacrolimus, allowing for personalized dosing and minimizing side effects. [, ]
Related Compounds
Cyclosporine A
Relevance: Cyclosporine A is often compared to Tacrolimus in research studies to evaluate their relative efficacy, safety, and cost-effectiveness in various transplantation settings. Many studies in the provided papers compare Tacrolimus-based immunosuppression regimens to Cyclosporine A-based regimens, specifically in the context of liver and kidney transplantation. [, , , , , , ] For instance, one study found that while both drugs showed comparable results in liver transplant patients over 12 months, more patients required antidiabetic therapy with Tacrolimus. [] Another study indicated that Tacrolimus was superior to Cyclosporine A in preventing acute rejection after kidney transplants. []
Sirolimus
Relevance: Sirolimus is another important immunosuppressant used in transplantation, and its use and efficacy are often compared with Tacrolimus in research. [, ] One study reviewed the clinical and cost-effectiveness of various immunosuppressive therapies, including Sirolimus, for pediatric renal transplantation, highlighting its ability to reduce the incidence of acute rejection compared to a regimen of Cyclosporine A, azathioprine, and steroids. []
Mycophenolate Mofetil (MMF)
Relevance: Mycophenolate Mofetil is frequently used in combination with Tacrolimus in immunosuppressive regimens for various transplantations, and several studies in the provided papers investigate the efficacy and safety of these combinations. [, , , , , ] One study examined the pharmacokinetics of both drugs, revealing differences in exposure levels over time and among different racial groups. []
Mycophenolate Sodium (MPS)
Relevance: Mycophenolate Sodium is closely related to Mycophenolate Mofetil, and one study included in the provided papers compared the two drugs in adult renal transplant recipients, finding no significant difference in 1-year efficacy or side effects between the two. []
Basiliximab
Relevance: Basiliximab is sometimes used as part of an induction therapy regimen in organ transplantation to suppress the immune response immediately after transplantation, often in conjunction with maintenance immunosuppression using drugs like Tacrolimus. [, ] A study in the provided papers found that Basiliximab, in combination with Tacrolimus, mycophenolate mofetil, and steroids, was associated with lower Tacrolimus exposure and significantly reduced renal function impairment and acute rejection compared to a higher dose of Tacrolimus alone. []
Daclizumab
Relevance: Similar to Basiliximab, Daclizumab is used in transplantation for its immunosuppressive effects. It is mentioned alongside Tacrolimus in research concerning immunosuppressive therapies for pediatric renal transplantation. []
Azathioprine
Relevance: Azathioprine has been used as a component of immunosuppressive regimens in organ transplantation but has been largely replaced by drugs like Mycophenolate Mofetil. Studies comparing the effectiveness of Tacrolimus and Azathioprine are included in the provided papers, with findings indicating that Tacrolimus may be superior in some aspects, such as reducing acute rejection and improving graft function in pediatric renal transplant recipients. [, ]
Prednisolone
Relevance: Prednisolone is frequently used in combination with Tacrolimus and other immunosuppressants in transplantation. Several studies in the provided papers investigate different aspects of Tacrolimus and Prednisolone co-administration, including their combined effects on glucose uptake and insulin signaling in human adipocytes. [, , , , , , ] One study examined the impact of converting from immediate-release Tacrolimus to a prolonged-release formulation (Envarsus) on the incidence of BK virus infection in kidney transplant patients, noting that both groups received prednisolone along with other immunosuppressants. []
Hydrocortisone Acetate
Relevance: One study in the provided papers compared the efficacy and safety of Tacrolimus ointment to Hydrocortisone Acetate ointment for treating atopic dermatitis in children. [] The study found Tacrolimus to be significantly more effective.
13-O-Demethyl Tacrolimus (13-O-DMT)
Relevance: As a key metabolite of Tacrolimus, 13-O-DMT is relevant in understanding Tacrolimus's metabolism and pharmacokinetics. One study aimed to develop a highly sensitive method for simultaneously quantifying both Tacrolimus and 13-O-DMT in human blood samples, highlighting the importance of monitoring both the drug and its metabolite. []
Ketoconazole
Relevance: Ketoconazole's inhibition of CYP3A4 can significantly affect the pharmacokinetics of Tacrolimus, leading to increased drug levels. One study investigated the co-administration of Ketoconazole and Tacrolimus in kidney transplant recipients, demonstrating a significant reduction in the required Tacrolimus dose and cost due to the drug interaction. [] Another study used Ketoconazole to investigate the site-dependent absorption of Tacrolimus in rat intestines. []
Midazolam
Relevance: Due to its metabolism by CYP3A4, Midazolam is used in research to study drug interactions and the impact of CYP3A4 inhibition on drug metabolism. One study used Midazolam alongside Ketoconazole to study the site-specific transport and metabolism of Tacrolimus in the rat small intestine, focusing on the effects of inhibiting both P-glycoprotein and CYP3A4. []
FK778
Relevance: One study investigated the efficacy of FK778 in combination with Tacrolimus in preventing acute renal allograft rejection in monkeys, finding that delayed administration of FK778 significantly prolonged graft survival. []
Nargenicin A1
Relevance: One study in the provided papers investigated the protective effects of Nargenicin A1 against the cytotoxic effects of Tacrolimus, particularly its ability to induce DNA damage and apoptosis in fish cells. [] The study found that Nargenicin A1 protected the cells from Tacrolimus-induced toxicity, potentially by scavenging reactive oxygen species.
Wuzhi Capsule (WZC)
Relevance: Two studies in the provided papers specifically investigated the interaction between Wuzhi Capsule and Tacrolimus in Chinese liver transplant patients. [, ] One study found that Wuzhi Capsule could influence the metabolism of Tacrolimus, affecting its pharmacokinetic parameters. [] The other study provided evidence that Wuzhi Capsule could increase Tacrolimus blood concentration. []
Classification
Tacrolimus belongs to the class of drugs known as calcineurin inhibitors. It is chemically classified as a macrolide lactam and is structurally related to ascomycin, another immunosuppressant. The compound's systematic name is (1S,2S,3R,4R,5S,6R)-6-[(2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylbutanoyl]-2-[(1R)-1-hydroxy-3-methyl-1-oxobutan-2-yl]-4-methyl-5-[(2R)-2-methyl-1-oxobutan-2-yl]-1-azabicyclo[3.2.0]heptane-3-carboxylic acid.
Synthesis Analysis
The synthesis of tacrolimus can be achieved through both natural fermentation processes and chemical synthesis. The most common method involves the fermentation of genetically modified strains of Streptomyces tsukubaensis.
Fermentation Process
Microbial Strains: The production typically employs strains such as Streptomyces tsukubaensis No. 9993 or genetically modified variants designed to enhance yield.
Nutrient Medium: A nutrient medium containing soluble starch, corn extract, and yeast extract is prepared.
Fermentation Conditions: The fermentation occurs in large fermenters (200 to 2000 liters) at controlled pH (7.0–7.5) and temperatures ranging from 25°C to 35°C for 7 to 10 days.
Extraction: Post-fermentation, tacrolimus is extracted using ethanol, followed by centrifugation to isolate the compound from the biomass.
The biosynthesis can be optimized by manipulating metabolic pathways to enhance tacrolimus production while minimizing by-products like ascomycin.
Molecular Structure Analysis
Tacrolimus has a complex molecular structure characterized by a macrolide ring and several functional groups that contribute to its biological activity.
Structural Features
Molecular Formula: C_44H_69N_1O_12
Molecular Weight: Approximately 804.02 g/mol
Functional Groups: It contains hydroxyl groups, an amide linkage, and a lactone ring.
The stereochemistry of tacrolimus plays a crucial role in its immunosuppressive activity, with specific stereocenters influencing binding affinity to its target proteins.
Chemical Reactions Analysis
Tacrolimus undergoes various chemical reactions during its synthesis and degradation:
Hydrolysis: Under certain conditions, tacrolimus can hydrolyze to form inactive metabolites.
Oxidation: Tacrolimus can be oxidized at specific sites on the molecule, leading to the formation of various impurities.
Recrystallization: Purification of tacrolimus often involves recrystallization from solvents like acetonitrile, enhancing purity levels for pharmaceutical use.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed to monitor these reactions and assess purity.
Mechanism of Action
Tacrolimus exerts its immunosuppressive effects primarily through inhibition of calcineurin, a calcium-dependent phosphatase involved in T-cell activation.
Mechanistic Pathway
Binding: Tacrolimus binds to an intracellular protein called FKBP12 (FK506-binding protein).
Calcineurin Inhibition: The tacrolimus-FKBP12 complex inhibits calcineurin's phosphatase activity.
Transcriptional Regulation: This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), blocking its translocation into the nucleus and subsequent transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation.
This mechanism underlies tacrolimus's effectiveness in preventing organ rejection post-transplantation.
Physical and Chemical Properties Analysis
Key Properties
Appearance: Tacrolimus typically appears as a white to off-white powder.
Solubility: It is poorly soluble in water but soluble in organic solvents such as ethanol and acetonitrile.
Stability: Tacrolimus is sensitive to light and moisture; thus, it should be stored in tightly closed containers away from light sources.
The physicochemical properties significantly affect its formulation and delivery methods.
Applications
Tacrolimus is widely utilized in clinical settings due to its immunosuppressive properties.
Medical Applications
Organ Transplantation: It is primarily used to prevent rejection in kidney, liver, heart, and other organ transplants.
Autoimmune Diseases: Tacrolimus is also effective in treating autoimmune conditions such as rheumatoid arthritis and psoriasis.
Dermatological Formulations: Topical formulations are used for skin conditions like atopic dermatitis due to their localized immunosuppressive effects.
Research Applications
Ongoing research explores novel formulations such as self-microemulsifying drug delivery systems (SMEDDS) that enhance tacrolimus solubility and bioavailability. Additionally, studies are focused on improving its stability and reducing side effects through innovative delivery methods.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tacrolimus (anhydrous) is a macrolide lactam containing a 23-membered lactone ring, originally isolated from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. It has a role as an immunosuppressive agent and a bacterial metabolite. Tacrolimus (also FK-506 or Fujimycin) is an immunosuppressive drug whose main use is after organ transplant to reduce the activity of the patient's immune system and so the risk of organ rejection. It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo. It was discovered in 1984 from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. Tacrolimus is chemically known as a macrolide. It reduces peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex inhibits calcineurin which inhibits T-lymphocyte signal transduction and IL-2 transcription. Tacrolimus anhydrous is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of tacrolimus anhydrous is as a Calcineurin Inhibitor. Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury. Tacrolimus is a natural product found in Streptomyces tacrolimicus, Euglena gracilis, and other organisms with data available. Tacrolimus is a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent. Tacrolimus Anhydrous is anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent. A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
Lurasidone is an N-arylpiperazine that is (3aR,4S,7R,7aS)-2-{[(1R,2R)-2-(piperazin-1-ylmethyl)cyclohexyl]methyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in which position N4 of the piperazine ring is substituted by a 1,2-benzothiazol-3-yl group. Lurasidone is used (generally as the hydrochloride salt) as an atypical antipsychotic for the treatment of schizophrenia. It has a role as an adrenergic antagonist, a dopaminergic antagonist, a serotonergic antagonist and a second generation antipsychotic. It is a 1,2-benzisothiazole, a N-arylpiperazine, a bridged compound and a dicarboximide. It is functionally related to a maleimide. It is a conjugate base of a lurasidone(1+). Lurasidone is an atypical antipsychotic developed by Dainippon Sumitomo Pharma. It was approved by the U.S. Food and Drug Administration (FDA) for treatment of schizophrenia on October 29, 2010 and is currently pending approval for the treatment of bipolar disorder in the United States. Lurasidone is an Atypical Antipsychotic. Lurasidone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia and bipolar depression. Lurasidone is associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury. A thiazole derivative and atypical ANTIPSYCHOTIC AGENT that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST; SEROTONIN 5-HT2 RECEPTOR ANTAGONIST, serotonin 5-HT7 receptor antagonist, and antagonist of the adrenergic α2A and α2C receptors, as well as a partial SEROTONIN 5-HT1A RECEPTOR AGONIST. It is used in the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER. See also: Lurasidone Hydrochloride (has salt form).
Jnj-42165279 is under investigation in clinical trial NCT02498392 (An Efficacy, Safety and Tolerability Study of JNJ-42165279 in Participants With Major Depressive Disorder With Anxious Distress).
Azilsartan-d5 is intended for use as an internal standard for the quantification of azilsartan by GC- or LC-MS. Azilsartan is an antagonist of the angiotensin II type 1 receptor (AT1; IC50 = 0.42 µM) and the active metabolite of azilsartan medoxomil. Azilsartan is formed from azilsartan medoxomil by hydrolysis in the gastrointestinal tract and liver. Azilsartan also acts as an inverse agonist, inhibiting angiotensin II-induced accumulation of inositol-1-phosphate in COS-7 cells expressing recombinant human AT1 (IC50 = 2.6 nM). It reduces the maximal contractile response induced by angiotensin II in isolated rabbit aortic strips (pD2 = 9.9). Azilsartan (100 ng/kg, i.v.) inhibits the angiotensin II-induced pressor response in conscious normotensive rats. Labeled Azilsartan. An analgesic and antiinflammatory drugs containing angiotensin II antagonists. Azilsartan D5 is the deuterium labeled Azilsartan(TAK-536), which is a specific and potent angiotensin II type 1 receptor antagonist.
Candesartan-d4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS. Candesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Kis = 0.17, 0.12, and 0.12 nM for human AT1, rat AT1A, and rat AT1B recombinant receptors, respectively) and an active metabolite of the prodrug candesartan cilexitil. It is selective for AT1 over AT2 receptors (Ki = 26,500 nM for the human recombinant AT2 receptor). It inhibits angiotensin II-induced contraction of isolated rabbit aortic strips and increases in blood pressure in rats following intravenous administration (ID50 = 0.033 mg/kg). Formulations containing candesartan have been used in the treatment of hypertension and heart failure. Candesartan D4 is the deuterium labeled Candesartan, which is an angiotensin II receptor antagonist.
Trimeprazine-d6 is a labelled antipruritic. Antibacterial, antimicrobial agent. Alimemazine D6 is deuterium labeled Alimemazine, which is an antihistamine.